molecular formula C10H12Cl3O3P B1199138 TRICHLORONATE OXYGEN ANALOG) CAS No. 6492-18-8

TRICHLORONATE OXYGEN ANALOG)

Katalognummer: B1199138
CAS-Nummer: 6492-18-8
Molekulargewicht: 317.5 g/mol
InChI-Schlüssel: ZUISTOMUOSRKKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TRICHLORONATE OXYGEN ANALOG) is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an organic group and two oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

TRICHLORONATE OXYGEN ANALOG) can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For example, the reaction of trimethyl phosphite with ethyl 2,4,5-trichlorophenyl halide under controlled conditions yields the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction mechanisms. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve overall efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

TRICHLORONATE OXYGEN ANALOG) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester into different phosphonate forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonates, and substituted esters.

Wissenschaftliche Forschungsanwendungen

TRICHLORONATE OXYGEN ANALOG) has several scientific research applications:

Wirkmechanismus

The mechanism by which phosphonic acid, ethyl-, ethyl 2,4,5-trichlorophenyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting various biochemical processes. Its ester group allows it to participate in esterification and hydrolysis reactions, influencing the activity of enzymes and other proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phosphonic acid, methyl-, methyl 2,4,5-trichlorophenyl ester
  • Phosphonic acid, propyl-, propyl 2,4,5-trichlorophenyl ester
  • Phosphonic acid, butyl-, butyl 2,4,5-trichlorophenyl ester

Uniqueness

TRICHLORONATE OXYGEN ANALOG) is unique due to its specific ester group and the presence of three chlorine atoms on the phenyl ring. These structural features confer distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

6492-18-8

Molekularformel

C10H12Cl3O3P

Molekulargewicht

317.5 g/mol

IUPAC-Name

1,2,4-trichloro-5-[ethoxy(ethyl)phosphoryl]oxybenzene

InChI

InChI=1S/C10H12Cl3O3P/c1-3-15-17(14,4-2)16-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

ZUISTOMUOSRKKE-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl

Kanonische SMILES

CCOP(=O)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl

Synonyme

trichloronate oxon
trichloronate-oxon

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.